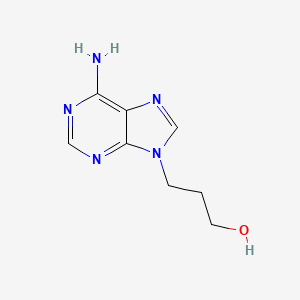

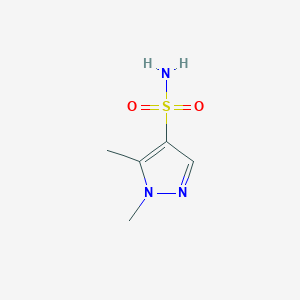

1,5-Dimethyl-1H-pyrazole-4-sulfonamide

Übersicht

Beschreibung

The compound "1,5-Dimethyl-1H-pyrazole-4-sulfonamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents, particularly as inhibitors of various enzymes such as carbonic anhydrases and cyclooxygenase-2 (COX-2) . The sulfonamide group attached to the pyrazole ring is a common feature in many biologically active compounds, contributing to their binding and inhibitory properties .

Synthesis Analysis

The synthesis of pyrazole sulfonamide derivatives can involve several strategies. One approach includes the Lewis base-catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, which involves a novel 1,3-sulfonyl shift . Another method involves the synthesis of pyrazole-3,4-dicarboxamides bearing the sulfonamide moiety starting from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, with the structures characterized by various spectroscopic methods . Additionally, selective synthesis techniques have been developed to control the migration of sulfonyl groups to different positions on the pyrazole ring by changing the Lewis acids .

Molecular Structure Analysis

The molecular structures of pyrazole sulfonamide derivatives are characterized using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . The presence of fluorine atoms in the structure can significantly affect the chemical shifts and splitting patterns of protons and carbons, as observed in fluorinated pyrazoline type sulfonamides . The molecular structure is crucial for the biological activity of these compounds, as it determines the interaction with target enzymes.

Chemical Reactions Analysis

Pyrazole sulfonamides can undergo various chemical reactions, including copper-mediated C-H amidation and sulfonamidation, which are facilitated by a removable bidentate directing group . The synthesis of pyrazole derivatives containing an aryl sulfonate moiety involves a one-pot cyclo-condensation reaction . Furthermore, the core structure of pyrazole can be modified through reactions such as Suzuki coupling and selective oxidation to sulfoxides and sulfones, demonstrating the functional group tolerance of the pyrazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole sulfonamide derivatives are influenced by their molecular structure. These compounds exhibit a range of inhibitory effects on enzymes such as human carbonic anhydrase isoenzymes and acetylcholinesterase, with inhibition constants (Ki) often in the nanomolar range, indicating high potency . The antimicrobial and antioxidant activities of these compounds have also been investigated, with some derivatives showing significant effects . The presence of substituents such as fluorine atoms can enhance the biological activity and affect the physical properties of the compounds .

Wissenschaftliche Forschungsanwendungen

Pyrazole Scaffold

- Scientific Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry .

- Summary of Application : Pyrazoles have a wide range of applications in these fields. Their popularity has skyrocketed since the early 1990s. Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

Antiproliferation Activities

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Some pyrazole-sulfonamide derivatives have been tested for antiproliferation activities .

- Methods of Application : The antiproliferation activities were determined against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) using the BrdU cell proliferation ELISA assay .

- Results or Outcomes : The specific results of these tests were not provided in the source .

Zukünftige Richtungen

Pyrazole compounds, including “1,5-Dimethyl-1H-pyrazole-4-sulfonamide”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The development of new synthetic methodologies, catalysis, and structural diversity can expand the application of this class of compounds .

Eigenschaften

IUPAC Name |

1,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWGJSMSRNAREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275130 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1H-pyrazole-4-sulfonamide | |

CAS RN |

88398-55-4 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)